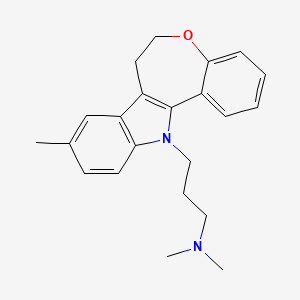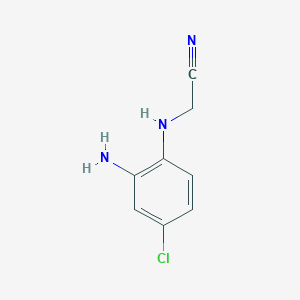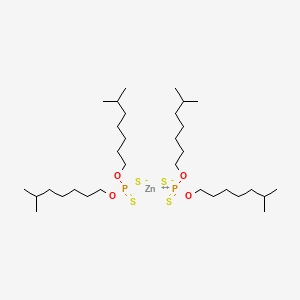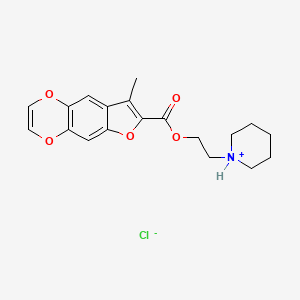![molecular formula C14H12N2NaO5S+ B13748546 sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is a complex organic compound with a unique structure that combines a benzylidenehydrazinyl group with a sulfobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with 4-sulfobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidenehydrazinyl group.
Reduction: Reduced forms of the benzylidenehydrazinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfobenzoic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidenehydrazine derivatives: Compounds with similar benzylidenehydrazinyl groups but different substituents.
Sulfobenzoic acid derivatives: Compounds with similar sulfobenzoic acid moieties but different functional groups.
Uniqueness
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is unique due to the combination of the benzylidenehydrazinyl group with the sulfobenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C14H12N2NaO5S+ |
|---|---|
Poids moléculaire |
343.31 g/mol |
Nom IUPAC |
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C14H12N2O5S.Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;/h1-9,16H,(H,17,18)(H,19,20,21);/q;+1/b15-9+; |
Clé InChI |
MLOYBAMAGFHMSW-NSPIFIKESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)


